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Introduction
CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and

LIMK2), which are pivotal regulators of cytoskeletal dynamics. The cytoskeleton, a complex

network of protein filaments, is crucial for maintaining cell shape, enabling cell motility, and

ensuring proper intracellular organization. Its dynamic nature is tightly controlled by a host of

regulatory proteins, among which the LIMK family plays a central role. By modulating the

activity of key cytoskeletal proteins, CRT0105950 offers a powerful tool to investigate the

intricate processes governed by LIM kinases and presents a promising avenue for therapeutic

intervention in diseases characterized by aberrant cytoskeletal function, such as cancer. This

technical guide provides a comprehensive overview of CRT0105950, detailing its mechanism

of action, its effects on cytoskeletal components, and the experimental protocols to assess its

activity.

Mechanism of Action: Targeting the LIMK-Cofilin
Axis
The primary mechanism of action of CRT0105950 is the direct inhibition of the kinase activity of

both LIMK1 and LIMK2. LIM kinases are serine/threonine kinases that phosphorylate and

inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins. Cofilin is a key

regulator of actin dynamics, promoting the disassembly of actin filaments. Phosphorylation of
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cofilin on serine-3 by LIMK abrogates its actin-binding and severing activity, leading to the

stabilization and accumulation of F-actin stress fibers.

By inhibiting LIMK, CRT0105950 prevents the phosphorylation of cofilin, thereby maintaining

cofilin in its active, dephosphorylated state. This leads to increased actin filament disassembly,

resulting in a more dynamic actin cytoskeleton. Beyond its effects on the actin cytoskeleton,

CRT0105950 has also been shown to impact microtubule dynamics, evidenced by an increase

in α-tubulin acetylation, a marker of stable microtubules.

Quantitative Data
The following tables summarize the key quantitative data for CRT0105950 from in vitro and

cell-based assays.

Table 1: In Vitro Kinase Inhibition

Target IC50 (nM) Reference

LIMK1 0.3

LIMK2 1

Table 2: Cellular Activity
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Cell Line Assay EC50 / Effect Reference

A549
Inhibition of Cofilin

Phosphorylation

Dose-dependent

decrease

A549
Increase in α-Tubulin

Acetylation

Dose-dependent

increase

MCF7
Inhibition of Cofilin

Phosphorylation

EC50 ~2-fold less

potent than LIMKi

MDAMB231
Inhibition of Cofilin

Phosphorylation

Dose-dependent

decrease

MDAMB231 Matrigel Invasion
Significant inhibition at

3 µM

656 Cancer Cell Lines Cell Viability
EC50 values range

from 0.3-10 µM

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of CRT0105950.

In Vitro LIMK Kinase Assay
This protocol describes a common method to determine the in vitro potency of CRT0105950
against LIMK1 and LIMK2.

Materials:

Recombinant human LIMK1 and LIMK2 enzymes

Cofilin (substrate)

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)
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CRT0105950

ADP-Glo™ Kinase Assay kit (Promega) or similar

96-well or 384-well plates

Procedure:

Prepare serial dilutions of CRT0105950 in DMSO and then dilute in kinase assay buffer.

Add the diluted CRT0105950 or vehicle control (DMSO) to the wells of the assay plate.

Add the LIMK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at

room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions. The luminescence signal is inversely

proportional to the kinase activity.

Calculate the IC50 values by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Western Blotting for Phospho-Cofilin and Acetylated-
Tubulin
This protocol details the procedure to assess the effect of CRT0105950 on the phosphorylation

of cofilin and the acetylation of α-tubulin in cultured cells.

Materials:

Cell culture medium and supplements

Selected cancer cell lines (e.g., A549, MDAMB231)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CRT0105950

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-cofilin (Ser3)

Mouse anti-cofilin

Mouse anti-acetylated-α-tubulin

Mouse anti-α-tubulin

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of CRT0105950 or vehicle control (DMSO) for a

specified duration (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using the BCA

assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging

system.

Quantify the band intensities and normalize the levels of phospho-cofilin to total cofilin and

acetylated-α-tubulin to total α-tubulin.

Matrigel Invasion Assay
This protocol describes an in vitro assay to evaluate the effect of CRT0105950 on the invasive

potential of cancer cells.

Materials:

Transwell inserts with 8.0 µm pore size polycarbonate membranes

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Cell culture medium with a chemoattractant (e.g., 10% FBS)

CRT0105950
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Cotton swabs

Methanol

Crystal violet staining solution

Microscope

Procedure:

Thaw Matrigel on ice and dilute it with cold serum-free medium.

Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

Harvest and resuspend the cancer cells in serum-free medium containing different

concentrations of CRT0105950 or vehicle control.

Seed the cells into the upper chamber of the Matrigel-coated inserts.

Fill the lower chamber with medium containing a chemoattractant.

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

After incubation, carefully remove the non-invading cells from the upper surface of the

membrane with a cotton swab.

Fix the invading cells on the lower surface of the membrane with methanol.

Stain the fixed cells with crystal violet.

Count the number of stained, invaded cells in several random fields under a microscope.

Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CRT0105950 and a

typical experimental workflow for its characterization.
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Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of CRT0105950.
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Caption: Experimental workflow for characterizing the activity of CRT0105950.

Conclusion
CRT0105950 is a valuable research tool for dissecting the complex roles of LIM kinases in

regulating the cytoskeleton. Its high potency and selectivity make it an ideal probe for studying

the downstream consequences of LIMK inhibition in various cellular contexts. The detailed

experimental protocols provided in this guide offer a solid foundation for researchers to

investigate the effects of CRT0105950 on actin and microtubule dynamics, cell migration, and

invasion. Further studies utilizing CRT0105950 will undoubtedly continue to unravel the

intricate mechanisms by which the cytoskeleton is regulated and how its dysregulation

contributes to diseases such as cancer, paving the way for the development of novel

therapeutic strategies targeting the LIMK pathway.

To cite this document: BenchChem. [The Role of CRT0105950 in Cytoskeleton Dynamics:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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